molecular formula C12H24N2O B8683982 4-(3-(Piperidin-3-yl)propyl)morpholine

4-(3-(Piperidin-3-yl)propyl)morpholine

Cat. No.: B8683982
M. Wt: 212.33 g/mol
InChI Key: AQXWAAMFWWPWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Piperidin-3-yl)propyl)morpholine is an organic compound that features both morpholine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperidin-3-yl)propyl)morpholine typically involves the reaction of piperidine with a morpholine derivative. One common method involves the alkylation of piperidine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Piperidin-3-yl)propyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields the corresponding amines .

Scientific Research Applications

4-(3-(Piperidin-3-yl)propyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3-(Piperidin-3-yl)propyl)morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter release and affecting signal transduction pathways. This compound can influence pathways such as the NF-κB and PI3K/Akt pathways, which are involved in cell survival and proliferation .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

4-(3-piperidin-3-ylpropyl)morpholine

InChI

InChI=1S/C12H24N2O/c1-3-12(11-13-5-1)4-2-6-14-7-9-15-10-8-14/h12-13H,1-11H2

InChI Key

AQXWAAMFWWPWLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCN2CCOCC2

Origin of Product

United States

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